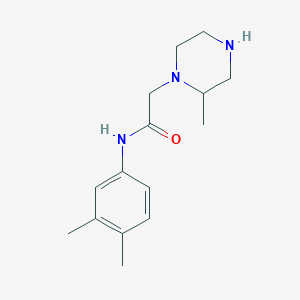
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
Mechanism of Action
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide activates the immune system by inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines stimulate the activity of immune cells, such as macrophages and natural killer cells, which can recognize and destroy cancer cells. N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide also disrupts the blood supply to tumors by causing the death of endothelial cells that line the blood vessels that feed the tumors.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It can cause the release of cytokines, such as TNF-alpha and IFN-gamma, from immune cells. It can also induce the death of endothelial cells in tumor blood vessels, leading to a reduction in blood flow to the tumors. N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been shown to have a short half-life in the body, which may limit its effectiveness in some cases.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized on a large scale. It has been extensively studied in preclinical models of cancer and has shown promising results. However, N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has some limitations as well. It has a short half-life in the body, which may limit its effectiveness in some cases. It can also cause toxic side effects in some animal models, which may make it difficult to use in certain experiments.
Future Directions
There are several directions for future research on N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide. One area of interest is the development of new formulations that can improve its pharmacokinetic properties and increase its effectiveness. Another direction is the identification of biomarkers that can predict which patients are most likely to respond to N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide treatment. Additionally, there is interest in combining N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide with other anticancer agents to improve its effectiveness and reduce toxic side effects. Finally, further studies are needed to better understand the mechanisms of action of N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide and to identify new targets for anticancer therapy.
Synthesis Methods
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide can be synthesized through a multi-step process starting from 3,4-dimethylaniline and 2-methylpiperazine. The final step involves the acetylation of the amine group with acetic anhydride to yield N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide is relatively straightforward and can be performed on a large scale.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been shown to possess potent antitumor activity in preclinical models of cancer. It works by stimulating the immune system to attack cancer cells and by disrupting the blood supply to tumors. N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide has been tested in a variety of tumor types, including lung, breast, colon, and prostate cancer.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-4-5-14(8-12(11)2)17-15(19)10-18-7-6-16-9-13(18)3/h4-5,8,13,16H,6-7,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSFMOOVRKNOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-methylpiperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)



![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)

![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)